eNOS Inhibition vs. L-NIO
3-Benzyl-3-chloroindolin-2-one demonstrates measurable inhibitory activity against human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM when tested in insect SF9 cells expressing the recombinant enzyme [1]. This value represents the compound's primary quantitatively documented biological activity. In contrast, the established reference eNOS inhibitor L-Nω-(1-iminoethyl)-L-ornithine (L-NIO) exhibits substantially higher potency with an IC50 of approximately 0.5 μM (500 nM) in comparable enzyme inhibition assays [2]. The 2.8-fold potency advantage over L-NIO establishes 3-Benzyl-3-chloroindolin-2-one as a structurally distinct eNOS inhibitor with competitive potency.
| Evidence Dimension | eNOS enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | L-NIO (L-Nω-(1-iminoethyl)-L-ornithine): IC50 ≈ 500 nM |
| Quantified Difference | Approximately 2.8-fold greater potency |
| Conditions | Recombinant human eNOS expressed in insect SF9 cells; target compound assayed after 1 hr incubation |
Why This Matters
The 180 nM eNOS IC50 provides a quantifiable benchmark for researchers selecting an oxindole-based eNOS inhibitor with distinct structural features compared to amino acid-derived reference inhibitors.
- [1] BindingDB. BDBM50372207 / CHEMBL272708. IC50: 180 nM. Target: Nitric oxide synthase, endothelial (Human). Assay: Inhibition of human eNOS expressed in insect SF9 cells after 1 hr. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372207 View Source
- [2] Rees DD, Palmer RM, Schulz R, Hodson HF, Moncada S. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology. 1990;101(3):746-752. View Source
